(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Overview
Description
(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of Key Intermediates
An efficient synthesis method for DV-7751, a novel quinolone carboxylic acid, involves the use of (S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. This method utilizes either optical resolution or microbial reduction, achieving an enantiomeric excess greater than 96% (Miyadera et al., 2000).
Synthesis of Azaspiro Decane Systems
The synthesis of compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one involves this compound. This process contributes to the development of azaspiro decane systems, essential in various organic syntheses (Martin‐Lopez & Bermejo, 1998).
Electrophile Amination of C-H-Acidic Compounds
In electrophilic amination, 1-oxa-2-azaspiro[2.5]octane plays a crucial role. This process involves the introduction of a 1-hydroxycyclohexylamino group at acidic positions, leading to the formation of various diazaspirodecanones. Such transformations are significant in creating complex organic molecules (Andreae et al., 1992).
Cycloaddition Reactions in Organic Synthesis
Cycloaddition reactions involving α-oxo ketenes and Schiff bases yield spiro compounds that bridge the β-lactam and 1,3-dioxolan-4-one. This process, using 1,5,7-trioxaspiro[2.5]octane-4,8-diones, contributes to the synthesis of complex organic structures (Tsuno et al., 2006).
Properties
IUPAC Name |
(2S)-6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCMBUJUFOXNL-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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